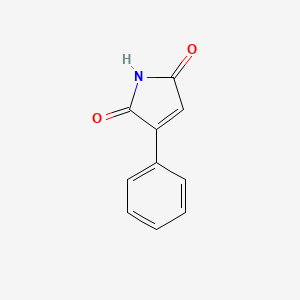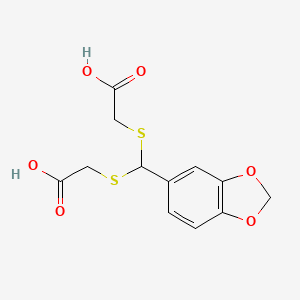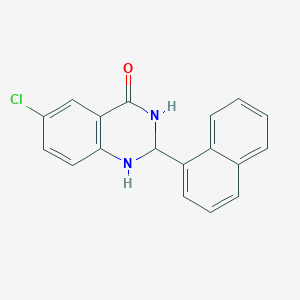
1-(2-Bromoethyl)-4-isopropylbenzene
Overview
Description
“1-(2-Bromoethyl)-4-isopropylbenzene” is likely a brominated derivative of isopropylbenzene (also known as cumene). It contains a benzene ring, an isopropyl group, and a 2-bromoethyl group .
Synthesis Analysis
While specific synthesis methods for “1-(2-Bromoethyl)-4-isopropylbenzene” are not available, bromination of alkyl groups attached to benzene rings is a common procedure in organic chemistry . The bromination usually involves the use of a Lewis acid catalyst such as FeBr3 or AlBr3 .Molecular Structure Analysis
The molecular structure of “1-(2-Bromoethyl)-4-isopropylbenzene” would consist of a benzene ring substituted with an isopropyl group and a 2-bromoethyl group .Chemical Reactions Analysis
Brominated organic compounds often undergo nucleophilic substitution reactions where the bromine atom is replaced by a nucleophile . They can also participate in elimination reactions to form alkenes .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2-Bromoethyl)-4-isopropylbenzene” would depend on its exact structure. Brominated organic compounds are generally denser than water and have higher boiling points .Scientific Research Applications
Western Blotting
“1-(2-Bromoethyl)-4-isopropylbenzene” has applications in the research field of Western blotting . Western blotting is a widely used analytical technique used in molecular biology, biochemistry, and immunogenetics to detect specific proteins in a sample of tissue homogenate or extract.
Immunoprecipitation
This compound is also used in Immunoprecipitation , a method of precipitating a protein antigen out of solution using an antibody that specifically binds to that particular protein. This process can be used to isolate and concentrate a particular protein from a sample containing many thousands of different proteins.
Immunogen Research
“1-(2-Bromoethyl)-4-isopropylbenzene” is used in Immunogen research . Immunogens are substances that induce a specific immune response. The study of these substances is crucial in understanding how the immune system responds to different threats.
Purification Processes
This compound is used in various purification processes . It can be used to purify specific compounds from a mixture, which is a common requirement in many areas of research and industry.
Pharmaceutical Synthesis
“1-(2-Bromoethyl)-4-isopropylbenzene” plays a crucial role in pharmaceutical synthesis , particularly in the creation of antimicrobial agents . In a recent study, researchers utilized this compound as a reactant to synthesize small β-peptidomimetics, which are molecular structures mimicking the function of natural peptides .
Industrial Processes
This compound acts as an intermediate in various industrial processes . Due to its balanced reactivity and stability, it has become an indispensable asset in the repertoire of tools available to organic chemists .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(2-bromoethyl)-4-propan-2-ylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Br/c1-9(2)11-5-3-10(4-6-11)7-8-12/h3-6,9H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULVXHIADFFGJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CCBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90560183 | |
| Record name | 1-(2-Bromoethyl)-4-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
35338-68-2 | |
| Record name | 1-(2-Bromoethyl)-4-(propan-2-yl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90560183 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




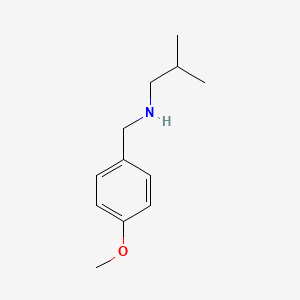

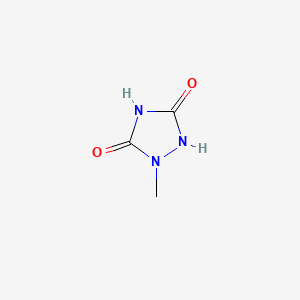
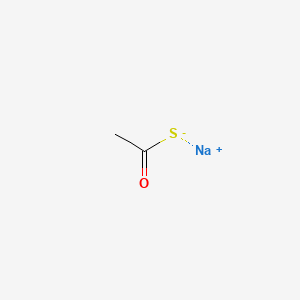

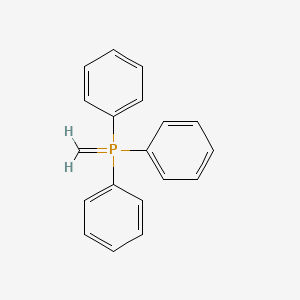
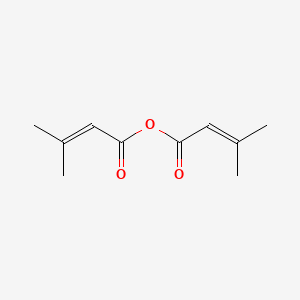

![2-{[3-(Trifluoromethyl)phenyl]amino}acetic acid](/img/structure/B3051591.png)
